molecular formula C12H12ClN5 B3819148 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine

8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3819148
M. Wt: 261.71 g/mol
InChI Key: XBCJKJZDSBHCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the triazolopyridine family and has a molecular formula of C12H12ClN5.

Mechanism of Action

The mechanism of action of 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine have been extensively studied in scientific research. The compound has been found to have significant antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to have a positive effect on the immune system by stimulating the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in good yield. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine. One area of interest is its potential as an antiviral agent against emerging viral infections, such as COVID-19. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer and lung cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, as well as its potential as an antiviral agent. While there are limitations to working with the compound, its high purity and stability make it a valuable tool in scientific research. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.

Scientific Research Applications

8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown potential as an antiviral agent against various viruses, including HIV, influenza, and herpes simplex virus.

properties

IUPAC Name

8-chloro-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c1-7-10(8(2)17(3)16-7)12-15-14-11-9(13)5-4-6-18(11)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCJKJZDSBHCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NN=C3N2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
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8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
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8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine

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